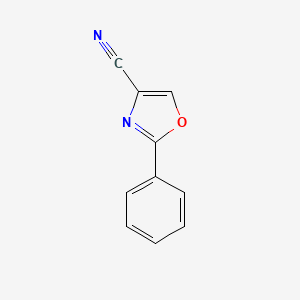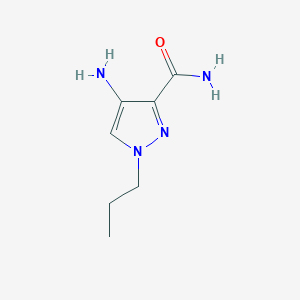
2-Phenyl-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-oxazole-4-carbonitrile is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazole derivatives have been synthesized for various biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3-oxazole-4-carbonitrile can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and their connectivity .Chemical Reactions Analysis
The chemical reactions of 2-Phenyl-1,3-oxazole-4-carbonitrile can vary depending on the conditions and reagents used. For example, treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-1,3-oxazole-4-carbonitrile can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The presence of functional groups can be determined using IR spectroscopy . The molecular structure can be analyzed using NMR spectroscopy .Applications De Recherche Scientifique
Chemical Transformations and Reactivity
2-Phenyl-1,3-oxazole-4-carbonitrile has been studied for its potential in chemical transformations. For example, the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone led to the formation of a substituted pyrazole residue, enhancing the electrophilicity of the cyano group, allowing it to react with various agents such as hydrogen sulfide and sodium azide (Shablykin, Brovarets, & Drach, 2007).
Synthesis and Characterization
The compound has also been involved in the synthesis and characterization of various derivatives. For instance, new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and displayed growth inhibitory and cytostatic activities against cancer cell lines, showing its potential in anticancer research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Novel Compounds Synthesis
The synthesis of novel compounds involving 2-Phenyl-1,3-oxazole-4-carbonitrile is a significant area of research. For example, the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoethyl or phthalimidopropyl substituents has been documented, showcasing the versatility of this compound in creating diverse molecular structures (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Antioxidant Properties
In a study focusing on phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, synthesized from 2-Phenyl-1,3-oxazole-4-carbonitrile, it was found that these compounds have notable antioxidant properties, which can be utilized in various medicinal and chemical applications (Savegnago, Sacramento, Brod, Fronza, Seus, Lenardão, Paixão, & Alves, 2016).
Antiviral Activities
Research has also explored the antiviral properties of derivatives of 1,3-oxazole-4-carbonitrile, including the 2-phenyl variant, against human cytomegalovirus. This indicates its potential in the development of new antiviral drugs (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).
Propriétés
IUPAC Name |
2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQKMHSXPWIOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2830129.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2830130.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2830132.png)
![5-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2830133.png)
![Ethyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2830134.png)
![N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2830136.png)


![Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830145.png)

![8-ethoxy-5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2830147.png)